N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE
Overview
Description
N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE typically involves the condensation of o-phenylenediamine with 2,4-dichlorobenzyl chloride, followed by formylation. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as zinc chloride to facilitate the reaction .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs high-yielding, scalable methods. These methods may include microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Chemical Reactions Analysis
Types of Reactions
N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2,4-Dichlorobenzyl alcohol: Shares the 2,4-dichlorobenzyl moiety and is used as an antiseptic
N-Substituted benzimidazoles: These compounds have similar structures but different substituents, leading to varied properties and applications
Uniqueness
N-({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FORMAMIDE is unique due to its specific combination of the benzimidazole core with the 2,4-dichlorobenzyl group and formamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-12-6-5-11(13(18)7-12)9-21-15-4-2-1-3-14(15)20-16(21)8-19-10-22/h1-7,10H,8-9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKNKESIDXQBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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